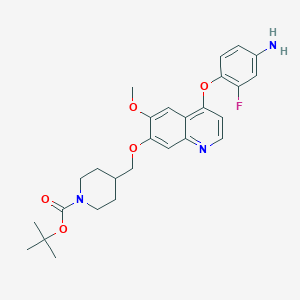

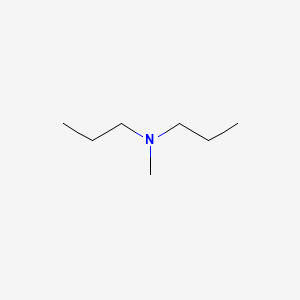

![molecular formula C20H14BrN3O2S B2490179 (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-methylphenyl)amino)acrylonitrile CAS No. 683257-69-4](/img/structure/B2490179.png)

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-methylphenyl)amino)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- The synthesis of related compounds has been achieved through various methods, including the reaction of 2-aminobenzothiazole with substituted acrylonitriles. Such synthesis processes often involve catalytic amounts of sodium hydride in solvents like THF (Bhale et al., 2018).

Molecular Structure Analysis

- Single-crystal X-ray diffraction studies are key in analyzing the molecular structure of related acrylonitrile compounds. They reveal the presence of weak nonconventional intermolecular forces like C-H … N and C-H … π donor–acceptor interactions, critical in sustaining the crystal structure (Bhanvadia et al., 2016).

Chemical Reactions and Properties

- Reactions like bromination and the interaction with phosphorus ylides lead to the formation of new derivatives and can significantly alter the chemical properties of the molecule. For example, bromination of acrylonitriles proceeds regioselectively, forming bromo derivatives (Pakholka et al., 2021).

Physical Properties Analysis

- The physical properties of these compounds, such as thermogravimetric stability, can be assessed using techniques like thermal gravimetric analysis–diffraction scanning calorimetry (Bhanvadia et al., 2016).

Chemical Properties Analysis

- The chemical properties of acrylonitriles are influenced by their molecular structure. For instance, the presence of aromatic rings and electron-withdrawing groups in the molecule can impact its reactivity and interaction with other chemicals (Bhale et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Reduction and Derivative Formation : The compound (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-methylphenyl)amino)acrylonitrile is part of a broader class of compounds known for complex reactions and derivative formations. For instance, a related compound, (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles, when reduced with lithium aluminum hydride, yields various amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, showcasing the compound's versatility in forming new chemical structures (Frolov et al., 2005).

Chemical Synthesis and Antimicrobial Activities : The benzo[d][1,3]dioxol moiety in the compound is noted for its involvement in the synthesis of complex molecules with biological activities. For instance, derivatives linked to this moiety have been synthesized and evaluated for antimicrobial and antiproliferative activities, indicating the potential of these compounds in pharmacological and biochemical research (Mansour et al., 2020).

Reactivity and Bromination : The thiazolyl portion of the molecule, similar to the one found in the compound , has been studied for its reactivity, particularly regarding bromination processes. Such studies shed light on the chemical behavior and potential applications of these compounds in various synthetic pathways (Pakholka et al., 2021).

Biological Applications and Properties

Antiproliferative and Antimicrobial Properties : Compounds with the benzo[d][1,3]dioxol moiety and similar structures have been synthesized and shown to possess interesting biological properties, such as antimicrobial and antiproliferative activities. This indicates the potential use of these compounds in the development of new therapeutic agents (Mansour et al., 2020).

Eigenschaften

IUPAC Name |

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-bromo-2-methylanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrN3O2S/c1-12-6-15(21)3-4-16(12)23-9-14(8-22)20-24-17(10-27-20)13-2-5-18-19(7-13)26-11-25-18/h2-7,9-10,23H,11H2,1H3/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYXFAYJEODYFM-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Br)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-methylphenyl)amino)acrylonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2490101.png)

![6-Azabicyclo[3.1.1]heptane](/img/structure/B2490102.png)

![Methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2,-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate](/img/structure/B2490107.png)

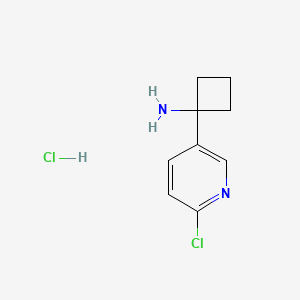

![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide](/img/structure/B2490108.png)

![N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2490109.png)

![4-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2490110.png)

![[2-(Azepan-1-ylmethyl)phenyl]methanamine](/img/structure/B2490118.png)